4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives generally involves multi-step reaction sequences, with conditions optimized for achieving high yields of the target compound. For instance, triazole compounds have been prepared from precursors like methyl nicotinate through reactions that involve various aromatic aldehydes in the presence of acidic or basic conditions to yield substituted triazoles. The synthesis process is designed to be energetically feasible at room temperature, indicating exothermic and spontaneous reactions that are favored in the forward direction (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using spectral analysis techniques such as FT-IR, UV-visible, and NMR spectroscopy. Density functional theory (DFT) calculations are often employed to analyze the molecular structure, including bond lengths and angles, which are found to be in good agreement with experimental data. The vibrational modes and electronic transitions of various excited states are analyzed to understand the molecular structure further (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cyclo-condensation and reaction with formaldehyde and different aromatic amines, to yield a wide range of products with potential biological activities. The chemical reactivity of these compounds is influenced by their molecular electrostatic potential surface and electronic parameters, which also suggest potential applications as inhibitors of specific enzymes (Dave et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including X-ray diffraction and DFT calculations. These properties are crucial for understanding the stability and application potential of these compounds in various fields (Mu et al., 2015).
Chemical Properties Analysis
The chemical properties of triazole compounds, including their reactivity towards different reagents, potential as corrosion inhibitors, and biological activities, are extensively studied. Schiff base derivatives of triazoles, for example, have shown to be effective corrosion inhibitors, demonstrating the impact of molecular structure on their efficiency. Additionally, the antibacterial and antifungal activities of these compounds are explored, indicating their potential in pharmaceutical applications (Ansari et al., 2014).
Scientific Research Applications
Corrosion Inhibition
One notable application of triazole derivatives, similar to the chemical , is their use as corrosion inhibitors. Specifically, Schiff's bases of pyridyl substituted triazoles, including compounds structurally related to 4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, have been investigated for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solutions. These compounds have shown to exhibit high inhibition performance, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm. Potentiodynamic polarization data suggest a mixed-mode of corrosion inhibition, supported by surface analysis indicating the formation of a protective inhibitor film on the mild steel surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Another significant application is in the realm of antimicrobial activities. Compounds synthesized from isonicotinic acid hydrazide, leading to the formation of triazole derivatives including 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, have been evaluated for their antimicrobial efficacy. These studies reveal that such compounds exhibit good to moderate antimicrobial activity against a variety of pathogens, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Future Directions
The 1,2,4-triazole scaffold, which is present in this compound, is a subject of ongoing research due to its presence in various pharmaceuticals and biologically important compounds. Future research directions could include exploring new synthetic methodologies, investigating its biological activities, and developing new drug candidates .
properties
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S/c1-11-4-2-3-5-13(11)10-17-20-14(18-19-15(20)21)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,21)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIBQOQHSMNSQ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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